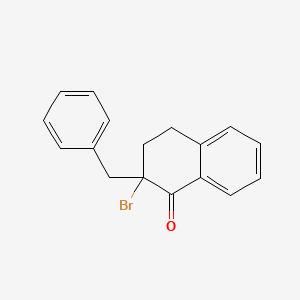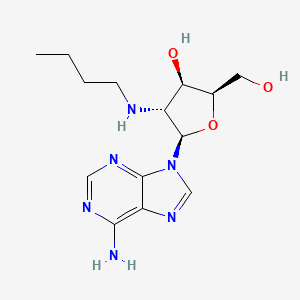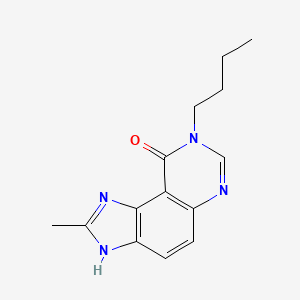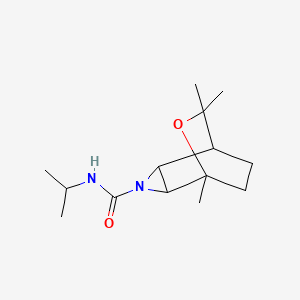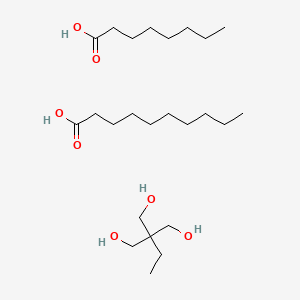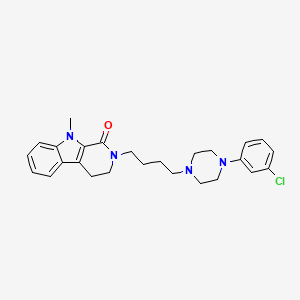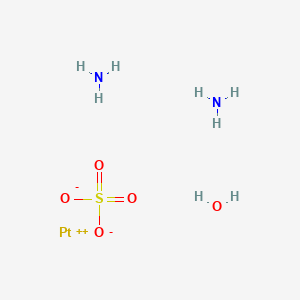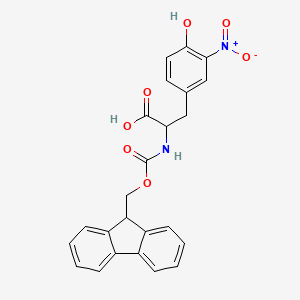
Fmoc-3-nitro-tyr-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3-nitro-tyrosine: is a derivative of tyrosine, an amino acid, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitro group at the 3-position of the phenol ring. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to act as a quencher in fluorescence resonance energy transfer (FRET) substrates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-nitro-tyrosine typically involves the following steps:
Nitration of Tyrosine: Tyrosine is nitrated to introduce a nitro group at the 3-position of the phenol ring.
Fmoc Protection: The nitrated tyrosine is then protected with an Fmoc group.
Industrial Production Methods: Industrial production of Fmoc-3-nitro-tyrosine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using controlled nitration conditions to ensure high yield and purity.
Fmoc Protection: Scaling up the Fmoc protection step with optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: Fmoc-3-nitro-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like sodium methoxide can be used for nucleophilic aromatic substitution.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Reduction of Nitro Group: Produces 3-amino-tyrosine derivatives.
Substitution Reactions: Can yield various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Fmoc-3-nitro-tyrosine is used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for creating complex peptide sequences .
Biology: In biological research, Fmoc-3-nitro-tyrosine is used in the study of protein-protein interactions and enzyme-substrate interactions through FRET-based assays .
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic tools. Its ability to act as a quencher in FRET assays makes it valuable in drug discovery and development .
Industry: Fmoc-3-nitro-tyrosine is employed in the production of peptide-based materials and hydrogels for biomedical applications, including tissue engineering and drug delivery systems .
作用機序
Mechanism: The primary mechanism of action of Fmoc-3-nitro-tyrosine involves its role as a quencher in FRET assays. The nitro group acts as an electron-withdrawing group, which can quench the fluorescence of nearby fluorophores through non-radiative energy transfer .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including peptides and proteins, through its Fmoc and nitro groups. These interactions facilitate the study of molecular mechanisms and pathways in biological systems .
類似化合物との比較
Fmoc-tyrosine: Lacks the nitro group, making it less effective as a quencher in FRET assays.
Fmoc-3-amino-tyrosine: The nitro group is reduced to an amino group, altering its chemical properties and reactivity.
Fmoc-4-hydroxy-3-nitro-phenylalanine: Similar structure but with different positioning of functional groups, affecting its reactivity and applications.
Uniqueness: Fmoc-3-nitro-tyrosine is unique due to its combination of the Fmoc protecting group and the nitro group, which provides specific reactivity and functionality in peptide synthesis and FRET-based assays .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZJVFERQWLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

